molecular formula C10H10F3NO3 B1528725 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid CAS No. 1393585-33-5

2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B1528725
CAS No.: 1393585-33-5
M. Wt: 249.19 g/mol
InChI Key: TZGOEAGUFDXFRQ-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10F3NO3 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.

Biochemical Pathways

Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a variety of biochemical pathways, but specific pathways for 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid have yet to be identified.

Biological Activity

2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid (CAS No. 1393585-33-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and therapeutic implications based on diverse scientific literature.

  • Molecular Formula : C10H10F3NO3
  • Molecular Weight : 249.19 g/mol
  • CAS Number : 1393585-33-5

Synthesis

The synthesis of this compound involves several steps that typically include the introduction of the trifluoromethyl group and the methoxyphenyl moiety. This can be achieved through various synthetic pathways involving nucleophilic substitutions and functional group modifications.

Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with target proteins.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against certain enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism. DPP-IV inhibitors are known for their therapeutic potential in managing type 2 diabetes mellitus (T2DM) by prolonging the activity of incretin hormones .

Case Studies

  • DPP-IV Inhibition : A study demonstrated that compounds with similar structures to this compound exhibited potent DPP-IV inhibition with IC50 values in the micromolar range. This suggests potential applicability in diabetes treatment .
  • Cancer Research : Investigations into the compound's effects on cancer cell lines have indicated that it may inhibit cell proliferation through modulation of signaling pathways associated with cell growth and survival .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is significant in enhancing the compound's potency and selectivity towards its biological targets. Modifications in the phenyl ring also play a crucial role in determining the biological activity:

Substituent Effect on Activity
TrifluoromethylIncreases lipophilicity and binding affinity
Methoxy groupEnhances solubility and potential receptor interactions

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-17-7-4-2-3-6(5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGOEAGUFDXFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.